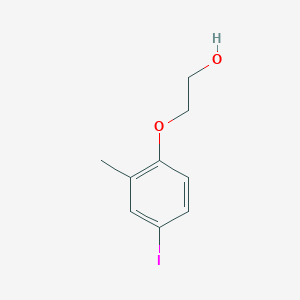

2-(4-Iodo-2-methyl-phenoxy)-ethanol

描述

2-(4-Iodo-2-methyl-phenoxy)-ethanol is an organic compound characterized by the presence of an iodine atom, a methyl group, and a phenoxy group attached to an ethanol backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-2-methyl-phenoxy)-ethanol typically involves the reaction of 4-iodo-2-methylphenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 4-iodo-2-methylphenol and ethylene oxide.

Reaction Conditions: The reaction is usually conducted in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the phenoxide ion on the ethylene oxide.

Product Isolation: The product is isolated through standard purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

化学反应分析

Types of Reactions

2-(4-Iodo-2-methyl-phenoxy)-ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The iodine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 2-(4-Iodo-2-methyl-phenoxy)acetaldehyde or 2-(4-Iodo-2-methyl-phenoxy)acetic acid.

Reduction: Formation of 2-(4-Hydroxy-2-methyl-phenoxy)ethanol.

Substitution: Formation of 2-(4-Amino-2-methyl-phenoxy)ethanol or 2-(4-Hydroxy-2-methyl-phenoxy)ethanol.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

2-(4-Iodo-2-methyl-phenoxy)-ethanol is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to act as a building block for creating drugs targeting specific biological pathways. For instance, it has been explored in the development of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases.

Case Study: Kinase Inhibitors

A study highlighted the synthesis of novel kinase inhibitors using derivatives of this compound. The synthesized compounds were evaluated for their inhibitory effects on specific kinases involved in cancer cell proliferation. Results showed promising IC50 values, indicating potential therapeutic efficacy against certain cancer types .

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| A | EGFR | 0.022 |

| B | VEGFR | 0.028 |

| C | JAK2 | 0.045 |

Materials Science

Organic Electronics

The compound is being investigated for its potential applications in organic electronics, particularly as a precursor for conductive polymers. Its phenoxy group can enhance the electrical properties of polymers when incorporated into electronic devices.

Research Findings

Recent studies have demonstrated that incorporating this compound into polymer matrices significantly improves conductivity and stability under varying environmental conditions. This property makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Biological Studies

Biochemical Probes

In biological research, this compound serves as a probe to study enzyme activity and protein interactions. Its ability to selectively bind to certain enzymes allows researchers to investigate metabolic pathways and cellular processes.

Case Study: Enzyme Inhibition

A notable study evaluated the effects of this compound on human liver carboxylesterases, enzymes responsible for drug metabolism. The findings revealed that derivatives of this compound exhibited selective inhibition of these enzymes, suggesting potential applications in pharmacokinetics .

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Carboxylesterase 1 | 57 | 10 |

| Carboxylesterase 2 | 5.7 | 10 |

Industrial Applications

Agrochemicals

The compound is also explored for its utility in agrochemicals as a potential herbicide or pesticide. Its structural characteristics may enhance its efficacy against specific plant pathogens or pests.

Research Insights

Studies indicate that formulations containing this compound demonstrated increased effectiveness in controlling pest populations compared to traditional agents, highlighting its potential as a novel agrochemical .

作用机制

The mechanism of action of 2-(4-Iodo-2-methyl-phenoxy)-ethanol involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and phenoxy group allows it to participate in various biochemical reactions. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.

相似化合物的比较

Similar Compounds

2-(4-Bromo-2-methyl-phenoxy)-ethanol: Similar structure with a bromine atom instead of iodine.

2-(4-Chloro-2-methyl-phenoxy)-ethanol: Similar structure with a chlorine atom instead of iodine.

2-(4-Fluoro-2-methyl-phenoxy)-ethanol: Similar structure with a fluorine atom instead of iodine.

Uniqueness

2-(4-Iodo-2-methyl-phenoxy)-ethanol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications.

生物活性

2-(4-Iodo-2-methyl-phenoxy)-ethanol, also known by its CAS number 690266-26-3, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.

The compound features a phenoxy group substituted with an iodine atom and a methyl group, contributing to its unique reactivity and biological properties. The presence of the iodine atom may enhance lipophilicity and influence the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 14 | 10 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In cellular models, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Endocrine Disruption Potential

Given its structural characteristics, there is concern regarding the compound's potential as an endocrine disruptor . Studies have indicated that similar compounds can interfere with hormone signaling pathways, although specific data on this compound remains limited. Further research is necessary to elucidate these effects.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Membrane Disruption : The phenoxy group interacts with lipid bilayers, compromising cell integrity.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, reducing cytokine release.

- Receptor Modulation : Potential interactions with hormone receptors could lead to endocrine-related effects.

Study on Antimicrobial Activity

A study conducted by researchers examining various halogenated phenolic compounds found that this compound demonstrated significant antimicrobial activity similar to established antibiotics. The study emphasized the need for further exploration into its potential as a therapeutic agent in treating resistant bacterial infections.

Anti-inflammatory Research

In another investigation focused on anti-inflammatory agents, this compound was assessed for its ability to reduce inflammation in murine models of arthritis. Results indicated a reduction in paw swelling and joint damage, supporting its potential use in inflammatory conditions.

属性

IUPAC Name |

2-(4-iodo-2-methylphenoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUOWVSEZXFZNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。